Cas no 350-98-1 (Benzamide, N-[4-(trifluoromethyl)phenyl]-)

Benzamide, N-[4-(trifluoromethyl)phenyl]- structure
350-98-1 structure
Product Name:Benzamide, N-[4-(trifluoromethyl)phenyl]-
CAS No:350-98-1
MF:C14H10F3NO
MW:265.23051404953
MDL:MFCD03551452
CID:1472075
PubChem ID:956515
Update Time:2025-09-25

Benzamide, N-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[4-(trifluoromethyl)phenyl]-
    • N-[4-(Trifluoromethyl)phenyl]benzamide
    • 350-98-1
    • HMS3343O07
    • CAXXYVMHZINPIB-UHFFFAOYSA-N
    • AKOS001378923
    • SMR001295305
    • DTXSID00359287
    • MLS002206489
    • Z30910549
    • N-(4-Trifluoromethyl-phenyl)-benzamide
    • HMS2213H24
    • SCHEMBL2564890
    • CHEMBL1416794
    • MDL: MFCD03551452
    • Inchi: 1S/C14H10F3NO/c15-14(16,17)11-6-8-12(9-7-11)18-13(19)10-4-2-1-3-5-10/h1-9H,(H,18,19)
    • InChI Key: CAXXYVMHZINPIB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)NC(C1C=CC=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 265.07144843g/mol
  • Monoisotopic Mass: 265.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 29.1Ų

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